

# Spectroscopic and Analytical Profile of 5-(2-Iodophenyl)-1H-tetrazole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-(2-Iodophenyl)-1H-tetrazole

Cat. No.: B1310592

[Get Quote](#)

For Research Use Only.

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-(2-Iodophenyl)-1H-tetrazole**, tailored for researchers, scientists, and professionals in the field of drug development. This document compiles available data and provides detailed experimental protocols for the characterization of this molecule.

## Compound Information

**5-(2-Iodophenyl)-1H-tetrazole** is a substituted aromatic tetrazole. The tetrazole moiety is a well-known bioisostere for carboxylic acids, making this class of compounds valuable in medicinal chemistry. The presence of an iodine atom on the phenyl ring offers a potential site for further chemical modification, such as cross-coupling reactions.

| Property          | Value                                                                                                     |
|-------------------|-----------------------------------------------------------------------------------------------------------|
| CAS Number        | 73096-40-9 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>                |
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> IN <sub>4</sub> <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight  | 272.05 g/mol <a href="#">[1]</a> <a href="#">[3]</a>                                                      |

## Spectroscopic Data

While a complete set of spectroscopic data for **5-(2-Iodophenyl)-1H-tetrazole** is not readily available in the public domain, the following tables present the expected and analogous data based on closely related compounds, such as 5-(2-bromophenyl)-1H-tetrazole and 5-(2-chlorophenyl)-1H-tetrazole.<sup>[5]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the tetrazole ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the tetrazole ring and the iodine atom.

Predicted <sup>1</sup>H NMR Data (DMSO-d<sub>6</sub>, 500 MHz)

| Chemical Shift ( $\delta$ ) ppm | Multiplicity & Coupling Constant (J) Hz |
|---------------------------------|-----------------------------------------|
| ~16.9 (broad singlet)           | 1H, N-H                                 |
| ~7.9 (doublet of doublets)      | 1H, Ar-H                                |
| ~7.7 (doublet of doublets)      | 1H, Ar-H                                |
| ~7.6 (triplet of doublets)      | 1H, Ar-H                                |
| ~7.5 (triplet of doublets)      | 1H, Ar-H                                |

- **<sup>13</sup>C NMR:** The carbon NMR spectrum will display signals for the carbon atoms of the phenyl ring and the tetrazole ring. The carbon attached to the iodine atom will show a characteristic chemical shift.

---

**Predicted  $^{13}\text{C}$  NMR Data (DMSO-d<sub>6</sub>, 125 MHz)**

---

Chemical Shift ( $\delta$ ) ppm

---

~155

---

~134

---

~133

---

~132

---

~128

---

~126

---

~95 (C-I)

## Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and C=N bonds of the tetrazole ring, as well as the aromatic C-H and C=C bonds.

---

**Predicted IR Data (KBr Pellet)**

---

| Wavenumber (cm <sup>-1</sup> ) | Functional Group                |
|--------------------------------|---------------------------------|
| 3450 - 3200                    | N-H stretching                  |
| 3100 - 3000                    | Aromatic C-H stretching         |
| 1610 - 1580                    | C=N stretching (tetrazole ring) |
| 1500 - 1400                    | Aromatic C=C stretching         |
| 1100 - 900                     | Tetrazole ring vibrations       |
| 760 - 740                      | C-I stretching                  |

---

## Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

### Predicted Mass Spectrometry Data

Ionization Mode m/z

ESI- [M-H]<sup>-</sup> at 270.95

ESI+ [M+H]<sup>+</sup> at 272.96

## Experimental Protocols

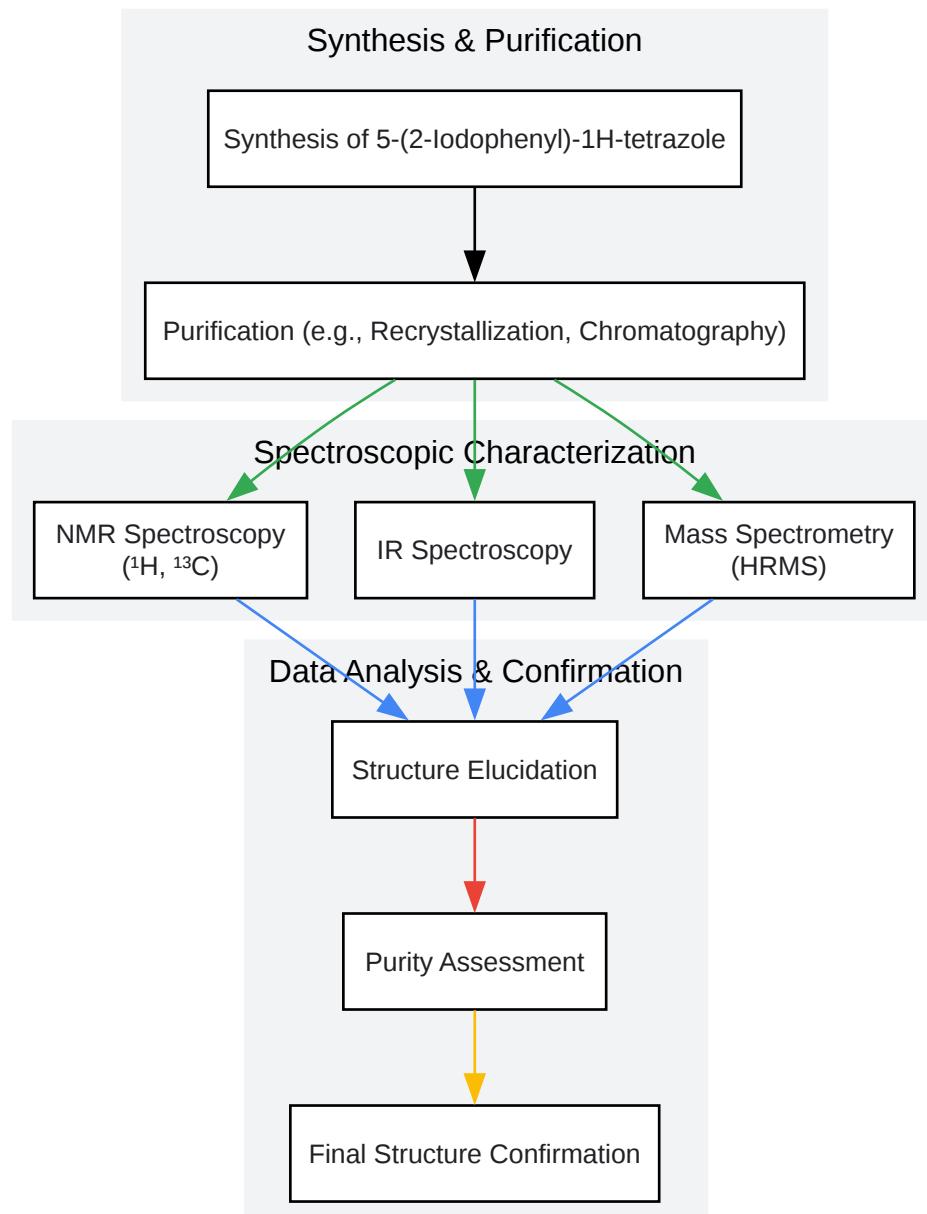
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard procedures for the characterization of substituted tetrazoles.[\[6\]](#)[\[7\]](#)[\[8\]](#)

## NMR Spectroscopy

- Instrumentation: A Bruker Avance spectrometer operating at 500 MHz for <sup>1</sup>H NMR and 125 MHz for <sup>13</sup>C NMR is recommended.
- Sample Preparation: Dissolve approximately 5-10 mg of **5-(2-Iodophenyl)-1H-tetrazole** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum at a temperature of 298 K.
  - Use a spectral width of 16 ppm.
  - Set the number of scans to 16, with a relaxation delay of 1 second.
  - Reference the chemical shifts to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Use a spectral width of 240 ppm.
  - Set the number of scans to 1024, with a relaxation delay of 2 seconds.

- Reference the chemical shifts to the solvent peak of DMSO-d<sub>6</sub> at 39.52 ppm.

## IR Spectroscopy


- Instrumentation: A PerkinElmer Spectrum Two or similar FT-IR spectrometer.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a mixture of approximately 1 mg of the sample with 100 mg of dry KBr powder. Press the mixture into a thin, transparent disk using a hydraulic press.
- Acquisition:
  - Record the spectrum in the range of 4000-400 cm<sup>-1</sup>.
  - Average 16 scans to improve the signal-to-noise ratio.
  - Perform a background scan with an empty sample holder.

## Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer (HRMS) such as a TOF (Time-of-Flight) or Orbitrap instrument with an electrospray ionization (ESI) source.
- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Acquisition:
  - Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
  - Acquire spectra in both positive and negative ion modes.
  - Set the mass range to m/z 100-500.
  - Use nitrogen as the nebulizing and drying gas.

## Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **5-(2-Iodophenyl)-1H-tetrazole**.



[Click to download full resolution via product page](#)

### Analytical Workflow for **5-(2-Iodophenyl)-1H-tetrazole**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. calpaclab.com [calpaclab.com]
- 2. 73096-40-9 | 5-(2-Iodophenyl)-1h-tetrazole | Tetrahedron [thsci.com]
- 3. scbt.com [scbt.com]
- 4. pschemicals.com [pschemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. growingscience.com [growingscience.com]
- 8. pnrjournal.com [pnrjournal.com]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 5-(2-Iodophenyl)-1H-tetrazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1310592#spectroscopic-data-nmr-ir-ms-of-5-2-iodophenyl-1h-tetrazole]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)